2-Fluorohexane
Description
2-Fluorohexane (C₆H₁₃F) is a fluorinated alkane where a fluorine atom substitutes a hydrogen at the second carbon of the hexane chain. This structural modification imparts unique chemical properties, such as enhanced bond stability due to the strong C-F bond (approximately 485 kJ/mol) compared to other carbon-halogen bonds . The fluorine atom’s electronegativity and small atomic radius contribute to its inertness in nucleophilic substitution and elimination reactions, making this compound a stable intermediate in synthetic organic chemistry.
Properties
CAS No. |
372-54-3 |
|---|---|
Molecular Formula |
C6H13F |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
2-fluorohexane |
InChI |
InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 |
InChI Key |
KDSVEERUTJJIEW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)F |
Canonical SMILES |
CCCCC(C)F |
Synonyms |
2-fluorohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
This section evaluates 2-fluorohexane against structurally analogous haloalkanes (2-chlorohexane, 2-bromohexane) and non-halogenated alkanes (hexane, 2-methylhexane). Key parameters include bond strength, reactivity, and physical properties.
Bond Strength and Reactivity
The C-F bond in this compound exhibits significantly higher dissociation energy compared to C-Cl and C-Br bonds. For instance:
- E2 Elimination Reactivity : Fluorine’s poor leaving-group ability is evident in its dissociation rate, which is 2×10³ times slower than chlorine and 1×10⁵ times slower than bromine in E2 reactions (e.g., conversion to 2-hexene) .
- Nucleophilic Substitution (SN2) : The C-F bond’s stability renders this compound inert in SN2 mechanisms, unlike 2-chlorohexane and 2-bromohexane, which readily undergo substitution with nucleophiles like hydroxide or iodide .
Table 1: Bond Properties and Reactivity
| Compound | Bond Dissociation Energy (kJ/mol) | Relative E2 Reactivity (vs. F) | SN2 Reactivity |
|---|---|---|---|
| This compound | 485 | 1 (reference) | Negligible |
| 2-Chlorohexane | 327 | 2×10³ | High |
| 2-Bromohexane | 285 | 1×10⁵ | Very High |
Physical Properties
Fluorination marginally affects boiling points compared to non-halogenated analogs due to fluorine’s low polarizability. For example:
- Boiling Points : this compound (≈98°C) vs. hexane (69°C) and 2-methylhexane (90°C) .
- Dipole Moment : The C-F bond creates a dipole (≈1.41 D), enhancing solubility in polar solvents relative to hexane .
Table 2: Physical Properties
| Compound | Boiling Point (°C) | Dipole Moment (D) | Water Solubility (mg/L) |
|---|---|---|---|
| This compound | ~98 | 1.41 | <100 |
| Hexane | 69 | 0 | 9.5 |
| 2-Methylhexane | 90 | 0 | 12.3 |
Environmental and Toxicological Profiles
- Persistence : Fluorinated alkanes like this compound are more environmentally persistent than chlorinated/brominated analogs due to C-F bond stability, though they are less studied than perfluorinated sulfonates (e.g., PFHxS) .
Table 3: Environmental Impact
| Compound | Half-life in Water (days) | Bioaccumulation Potential |
|---|---|---|
| This compound | >100 | Low |
| 2-Chlorohexane | ~30 | Moderate |
| 2-Bromohexane | ~10 | High |
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